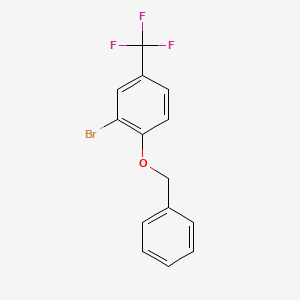

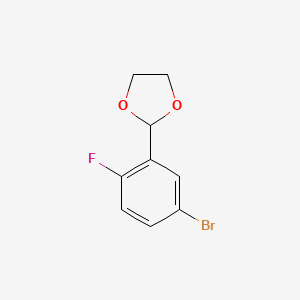

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

货号 B1289688

CAS 编号:

200956-32-7

分子量: 331.13 g/mol

InChI 键: VIGCXRMJHAZXGW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene, also known as BBrT, is a compound of interest in the field of organic chemistry. It is used in a variety of applications, including synthesis, scientific research, and lab experiments. BBrT is a versatile compound with a wide range of uses, making it a valuable tool for organic chemists.

科学研究应用

Application 1: Design and Synthesis of Emitters

- Summary of the Application : This compound has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) and electroluminescence .

- Methods of Application or Experimental Procedures : The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .

- Results or Outcomes : The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs .

Application 2: Nonlinear Optical Chromophores

- Summary of the Application : A series of novel chromophores based on the julolidinyl donor and the tricyanofuran (TCF) and CF3-tricyanofuran (CF3-Ph-TCF) acceptors have been synthesized and systematically investigated .

- Methods of Application or Experimental Procedures : The 3,5-bis(trifluoromethyl)benzene derivative isolation group was introduced into the bridge in the chromophores .

- Results or Outcomes : These nonlinear optical chromophores showed good thermal stability, and their decomposition temperatures were all above 220 °C. The highest EO coefficient of poled films containing 35 wt% of chromophore D doped in amorphous polycarbonate afforded values of 54 pm/V at 1310 nm .

Application 3: Synthesis of Trifluoromethyl Ethers

- Summary of the Application : This compound has been used in the synthesis of trifluoromethyl ethers, which are finding increased utility as a substituent in bioactives .

- Methods of Application or Experimental Procedures : The procedure involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .

- Results or Outcomes : The procedure is applicable to the conversion of primary alcohols, but not benzylic, secondary, or tertiary alcohols .

Application 4: Lithiation and Carboxylation

- Summary of the Application : This compound has been used in a process involving lithiation and carboxylation .

- Methods of Application or Experimental Procedures : In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF3 substituent is favored, probably due to steric reasons .

- Results or Outcomes : 1-Trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .

属性

IUPAC Name |

2-bromo-1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGCXRMJHAZXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596206 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

CAS RN |

200956-32-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-4-hydroxybenzotrifluoride (6.03 g, 25 mmol) in acetone (1000 ml) was treated with benzyl bromide (4.67 g, 3.25 ml, 27.5 mmol) and potassium carbonate (5.18 g, 37.5 mmol). The mixture was stirred and heated to reflux under nitrogen for 2 h. After cooling, diethyl ether (300 ml) and water (300 ml) were added and the aqueous phase re-extracted with diethyl ether (100 ml). The combined organic layers were washed with water, dried (MgSO4) and the solvent removed in vacuo. The orange oil was flash chromatographed (silica gel, 2-5% dichloromethane-isohexane) to give the title compound as a clear oil (7.0 g, 85%).

Name

Yield

85%

Synthesis routes and methods II

Procedure details

Benzyl bromide (21.4 ml) was added to a stirred mixture of 2-bromo-4-trifluoromethylphenol (46.4 g) and potassium carbonate (39 g) in DMF (200 ml). After 18 h, the mixture was partitioned between diethylether and water, the organic layer washed with water, 2M sodium hydroxide solution, water, dried and the solvent evaporated under reduced pressure. Yield 58.7 g

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)